molecular formula C60H100O29 B1254940 11-oxo-Mogroside V

11-oxo-Mogroside V

Cat. No.: B1254940
M. Wt: 1285.4 g/mol
InChI Key: CGGWHBLPUUKEJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 11-oxo Mogroside V typically involves the extraction and purification from the fruits of Momordica grosvenori. The process includes:

Industrial Production Methods

In an industrial setting, the production of 11-oxo Mogroside V involves large-scale extraction and purification processes. The fruits are harvested, dried, and then processed using industrial-scale solvent extraction and purification methods. The use of advanced chromatographic techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

11-oxo Mogroside V undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include reduced forms of 11-oxo Mogroside V and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

Nutritional Applications

11-Oxo-Mogroside V is recognized for its sweetening properties , being approximately 300 times sweeter than sucrose while containing negligible calories. This makes it an attractive alternative sweetener for various food products, particularly for those aimed at weight management and diabetic diets .

Table: Sweetness Comparison

CompoundSweetness Relative to Sucrose
This compound~300 times
Sucrose1

Antioxidant Properties

The compound exhibits significant antioxidant activity , effectively scavenging reactive oxygen species (ROS). Research indicates that this compound has a higher scavenging effect on superoxide anions compared to its precursor, Mogroside V .

Table: Antioxidant Activity

Measurement TypeEC50 (µg/ml)Compound
Superoxide4.79This compound
Hydrogen Peroxide16.52This compound
Hydroxyl Radical146.17This compound

Anti-Inflammatory Effects

Studies have shown that both Mogroside V and its metabolite, this compound, possess anti-inflammatory properties . These compounds have been linked to the inhibition of inflammatory mediators and may play a role in conditions such as obesity and diabetes .

Neuroprotective Effects

Research indicates that this compound can prevent neuronal damage in models of schizophrenia induced by MK-801, a non-competitive NMDA receptor antagonist. The compound promotes neurite outgrowth and inhibits apoptosis, suggesting potential therapeutic uses in neurodegenerative diseases .

Weight Management and Metabolic Health

Mogrosides, including this compound, have been shown to influence lipid metabolism positively. They may help reduce hepatic steatosis in high-fat diet models by modulating lipogenesis and enhancing fatty acid oxidation .

Cancer Research

Emerging studies suggest that this compound may have chemopreventive properties due to its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types .

Safety and Regulatory Status

The U.S. Food and Drug Administration has classified monk fruit extract containing Mogrosides as Generally Recognized As Safe (GRAS), allowing its use as a food additive in various products .

Mechanism of Action

The mechanism of action of 11-oxo Mogroside V involves its ability to scavenge reactive oxygen species and inhibit oxidative stress. It promotes neurite outgrowth, inhibits cell apoptosis, and regulates intracellular calcium release. Additionally, it reverses the inactivation of phosphorylation levels of AKT and mTOR induced by oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-oxo Mogroside V is unique due to its strong inhibitory effects on reactive oxygen species and its potential therapeutic applications in neuroprotection and anti-inflammation. Its ability to modulate intracellular signaling pathways such as AKT and mTOR further distinguishes it from other similar compounds .

Biological Activity

11-Oxo-Mogroside V, a natural compound derived from the fruit of Siraitia grosvenorii, has garnered attention for its diverse biological activities. This article delves into its pharmacological effects, particularly focusing on its antioxidant, anti-inflammatory, neuroprotective, and potential anti-cancer properties.

Chemical Structure and Properties

This compound is a glycoside with notable sweetening properties and low caloric content. Its antioxidant capabilities are attributed to its ability to scavenge reactive oxygen species (ROS), making it a candidate for therapeutic applications in oxidative stress-related conditions.

Antioxidant Activity

Research indicates that this compound exhibits strong antioxidant activity:

  • Scavenging Effects : It shows significant inhibitory effects on various ROS, with effective concentrations (EC50) as follows:
    • Superoxide anion (O2O_2^-): 4.79 μg/mL
    • Hydrogen peroxide (H2O2H_2O_2): 16.52 μg/mL
    • Hydroxyl radical (OH*OH): 146.17 μg/mL .
  • DNA Protection : The compound also demonstrates a protective effect against oxidative DNA damage, with an EC50 of 3.09 μg/mL for hydroxyl radical-induced damage .

Anti-Inflammatory Effects

This compound has been shown to mitigate inflammation through several mechanisms:

  • Cytokine Regulation : It reduces the levels of pro-inflammatory cytokines in various cell models, suggesting its potential in treating inflammatory diseases .
  • Inhibition of NF-κB Pathway : The compound may inhibit the activation of the NF-κB signaling pathway, which is crucial in the inflammatory response .

Neuroprotective Properties

The neuroprotective effects of this compound have been highlighted in several studies:

  • Cell Viability Enhancement : In SH-SY5Y neuronal cells exposed to neurotoxic agents, pre-treatment with this compound significantly improved cell viability and reduced neuronal damage .
  • Motor Coordination Improvement : In MPTP mouse models, treatment with the compound improved motor coordination and inhibited dopaminergic neuronal loss, indicating its potential role in Parkinson's disease management .

Anti-Cancer Potential

Preliminary studies suggest that this compound may possess anti-cancer properties:

  • Tumorigenesis Inhibition : It has shown remarkable inhibitory effects on skin tumorigenesis in mice models induced by carcinogens such as DMBA and TPA .
  • Mechanisms of Action : The compound appears to modulate pathways involved in cell proliferation and apoptosis, although further research is needed to elucidate these mechanisms fully.

Summary of Research Findings

Biological ActivityModel UsedEffective Concentration (EC50)
AntioxidantIn vitroO2O_2^-: 4.79 μg/mL
H2O2H_2O_2: 16.52 μg/mL
OH: 146.17 μg/mL
Anti-inflammatoryRAW264.7 cellsNot specified
NeuroprotectionSH-SY5Y cellsNot specified
Anti-cancerMouse skin tumor modelNot specified

Case Studies

  • Neuroprotection in Parkinson's Disease Models : A study demonstrated that pre-treatment with this compound significantly mitigated MPP+-induced neuronal damage in SH-SY5Y cells, enhancing cell viability and reducing apoptosis markers .
  • Inflammation Reduction in RAW264.7 Cells : Treatment with the compound led to decreased levels of inflammatory cytokines following LPS stimulation, indicating its potential therapeutic role in inflammatory diseases .

Properties

Molecular Formula

C60H100O29

Molecular Weight

1285.4 g/mol

IUPAC Name

17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one

InChI

InChI=1S/C60H100O29/c1-23(9-13-35(57(4,5)79)88-55-50(89-54-49(78)43(72)38(67)29(20-63)84-54)45(74)40(69)31(86-55)22-81-52-47(76)42(71)37(66)28(19-62)83-52)24-15-16-58(6)32-12-10-25-26(60(32,8)33(64)17-59(24,58)7)11-14-34(56(25,2)3)87-53-48(77)44(73)39(68)30(85-53)21-80-51-46(75)41(70)36(65)27(18-61)82-51/h10,23-24,26-32,34-55,61-63,65-79H,9,11-22H2,1-8H3

InChI Key

CGGWHBLPUUKEJC-UHFFFAOYSA-N

SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(=O)C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(=O)C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C

Synonyms

11-oxo-mogroside V

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.